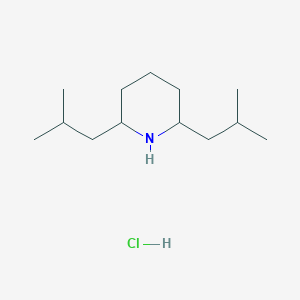
2,6-Bis(2-methylpropyl)piperidine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2,6-Bis(2-methylpropyl)piperidine hydrochloride" belongs to the class of organic compounds known as piperidines, which are characterized by a six-membered ring containing five carbon atoms and one nitrogen atom. These compounds are of interest due to their wide range of applications in medicinal chemistry, organic synthesis, and material science.
Synthesis Analysis
Research on related compounds shows various synthetic approaches, including organocatalytic synthesis and modifications of piperidine structures through Mannich reactions and condensation processes, to create novel piperidine derivatives with improved properties or for specific applications (Zhong et al., 2014).
Molecular Structure Analysis
The molecular structure of piperidine derivatives has been extensively studied, including the use of crystal structure analysis and computational methods. These studies highlight the chair conformation of the piperidine ring and detail the intermolecular interactions within crystal structures (Pon Matheswari et al., 2022).
Chemical Reactions and Properties
Piperidine derivatives undergo various chemical reactions, including organocatalytic reactions, to form complex structures with potential biological activities. These reactions are crucial for synthesizing novel compounds with specific functions or activities (Sanad et al., 2018).
Physical Properties Analysis
The physical properties of piperidine derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure and the nature of substituents on the piperidine ring. X-ray crystallography and computational studies provide insights into the molecular arrangements and the effects of different substituents on the physical properties (Dega‐Szafran et al., 2003).
Chemical Properties Analysis
The chemical properties of piperidine derivatives, including their reactivity, stability, and interactions with other molecules, are crucial for their applications in synthesis and medicinal chemistry. Studies on the synthesis and characterization of such compounds reveal the potential for creating piperidine-based ligands, drugs, and materials with desirable chemical properties (Wang et al., 2001).
Wissenschaftliche Forschungsanwendungen
Co-crystal Formation and Structural Analysis
Piperidine derivatives have been explored for their ability to form co-crystals, providing insights into their structural and bonding characteristics. For example, research on bis(4-hydroxy-1-methylpiperidine betaine) hydrochloride co-crystals revealed their monoclinic system and the chair conformation of the piperidinium ring, emphasizing the importance of hydrogen bonding and molecular disorder in their structure (Dega-Szafran et al., 2006).
Luminescent Properties and Crystal Engineering
Piperidine-based compounds have been studied for their luminescent properties, indicating potential applications in crystal engineering and materials science. Research on novel co-crystals based on bispyridyl-substituted α,β-unsaturated ketones showed blue-shifted luminescence, suggesting their use in constructing crystals with interesting luminescent properties (Li et al., 2015).
Frustrated Lewis Pair Chemistry
Studies on the deprotonation of methylpyridines, including piperidine derivatives, have contributed to the understanding of frustrated Lewis pairs, revealing the formation of borylmethylpyridines and their low reactivity towards certain molecules due to intramolecular B-N bonds (Körte et al., 2015).
Antimicrobial Activity
Piperidine derivatives have been synthesized and evaluated for their antimicrobial properties. For instance, novel 2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime esters showed promising antibacterial and antifungal activity, highlighting the potential of piperidine cores in developing new antimicrobial agents (Harini et al., 2014).
Solvent Properties and Ionic Liquids
The solvent properties of piperidinium ionic liquids, including those with functional groups on the cation, have been explored, showing their potential in various chemical processes and applications due to their polarity, hydrogen-bonding capabilities, and dipolarity/polarizability (Lee, 2011).
Wirkmechanismus
Target of Action
The primary targets of 2,6-Bis(2-methylpropyl)piperidine hydrochloride are currently unknown. This compound is a derivative of piperidine , a six-membered heterocycle that plays a significant role in the pharmaceutical industry . Piperidine derivatives are present in more than twenty classes of pharmaceuticals , suggesting a wide range of potential targets.
Mode of Action
Piperidine derivatives have been shown to exhibit a variety of pharmacological activities . The interaction of these compounds with their targets can lead to changes in cellular processes, potentially contributing to their therapeutic effects .
Biochemical Pathways
Piperidine and its derivatives are known to influence several physiological activities, including those in the central nervous system (CNS), cardiovascular system (CVS), and gastrointestinal tract (GIT) . They also exhibit antioxidant, anti-apoptotic, and anti-inflammatory properties .
Result of Action
Piperidine derivatives have been reported to exhibit antioxidant, anti-apoptotic, and anti-inflammatory effects . These properties suggest that 2,6-Bis(2-methylpropyl)piperidine hydrochloride may exert protective effects on cells and tissues.
Eigenschaften
IUPAC Name |
2,6-bis(2-methylpropyl)piperidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27N.ClH/c1-10(2)8-12-6-5-7-13(14-12)9-11(3)4;/h10-14H,5-9H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRHYTGCFVCDMSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1CCCC(N1)CC(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Bis(2-methylpropyl)piperidine hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(E)-2-(2-chlorophenyl)ethenyl]sulfonylpyrrolidine-2-carboxamide](/img/structure/B2495408.png)
![5-Ethyl-5-methyl-3-[[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methyl]imidazolidine-2,4-dione](/img/structure/B2495410.png)
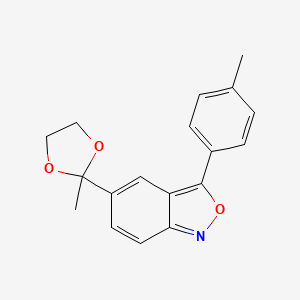
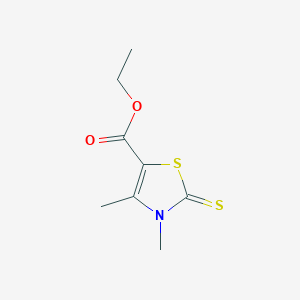

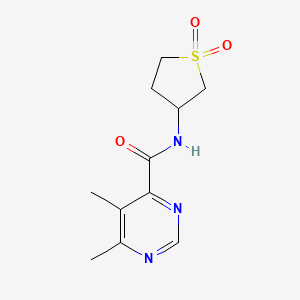
![6-Acetyl-2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2495419.png)

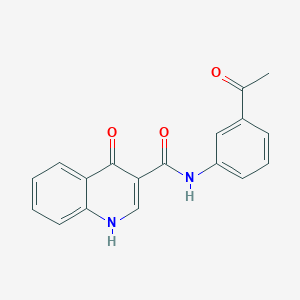
![N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-phenylethanesulfonamide](/img/structure/B2495424.png)
![4-{[trans-4-Fluorooxolan-3-yl]oxy}-2-methylpyrimidine](/img/structure/B2495426.png)
![(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-methoxyphenyl)methanone](/img/structure/B2495427.png)
![N-(4-ethoxyphenyl)-11-imino-2,3,5,6,7,11-hexahydro-1H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2495428.png)
![8-Methoxy-1-methyl-1,3,4,5-tetrahydro-benzo[d]azepin-2-one](/img/structure/B2495429.png)